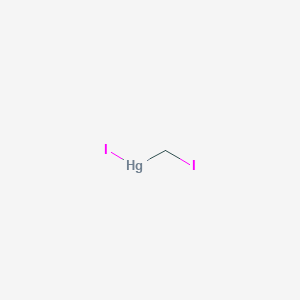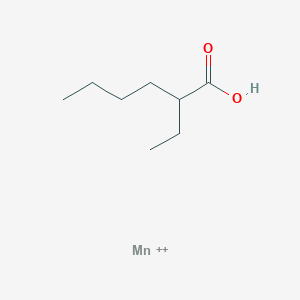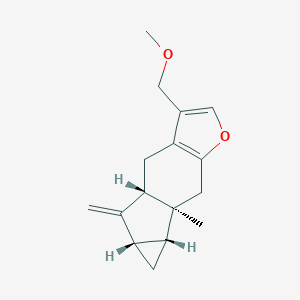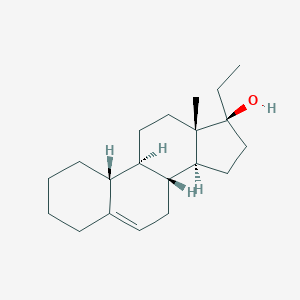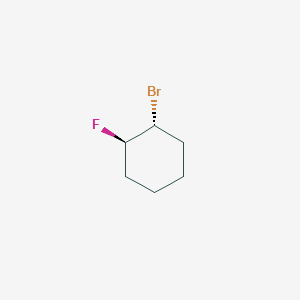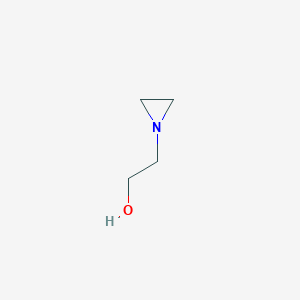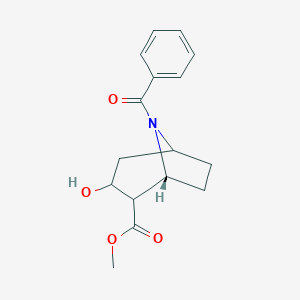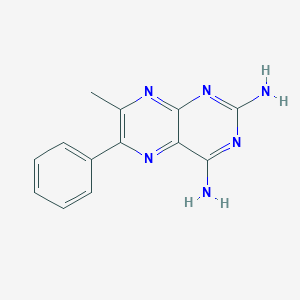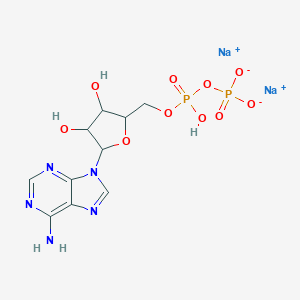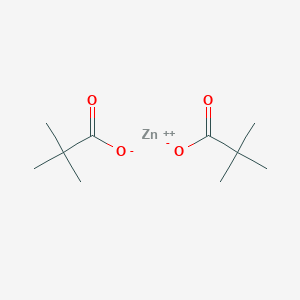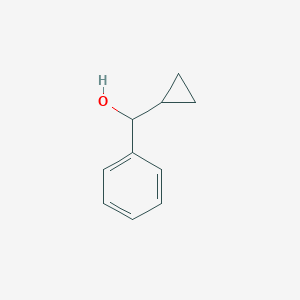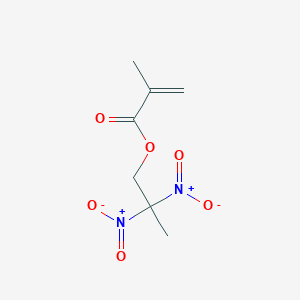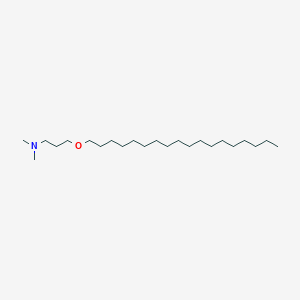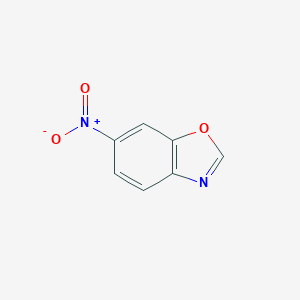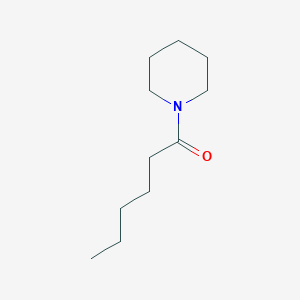
1-Hexanoylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanoylpiperidine, also known as CHP, is a synthetic compound that has been used in scientific research for several years. This molecule belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-Hexanoylpiperidine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes such as calcium signaling, protein phosphorylation, and gene expression. The exact mechanism of action is still being studied, but it is believed that 1-Hexanoylpiperidine may act as an allosteric modulator of the sigma-1 receptor.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Hexanoylpiperidine has various biochemical and physiological effects. One of the most significant effects is its ability to enhance the release of acetylcholine, a neurotransmitter involved in learning and memory. This effect has been observed in both in vitro and in vivo studies. Additionally, 1-Hexanoylpiperidine has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Hexanoylpiperidine in lab experiments is its high yield during synthesis, making it an efficient way to produce the compound. Additionally, 1-Hexanoylpiperidine has been shown to be stable under various conditions, making it a reliable compound for use in experiments. However, one of the limitations of using 1-Hexanoylpiperidine is its potential toxicity. Studies have shown that high doses of 1-Hexanoylpiperidine can lead to cell death and other adverse effects.
Orientations Futures
There are several future directions for the study of 1-Hexanoylpiperidine. One area of research is the development of novel compounds that have a higher affinity for the sigma-1 receptor. Additionally, further studies are needed to understand the exact mechanism of action of 1-Hexanoylpiperidine and its potential applications in the treatment of neurological disorders. Finally, studies are needed to determine the safety and toxicity of 1-Hexanoylpiperidine in humans, which could lead to the development of new drugs.
Conclusion:
In conclusion, 1-Hexanoylpiperidine is a synthetic compound that has been studied for its potential applications in various fields of research. Its synthesis method is efficient, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 1-Hexanoylpiperidine, including the development of novel compounds and further studies into its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-Hexanoylpiperidine involves the reaction of piperidine with hexanoyl chloride in the presence of a base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The yield of the product is typically high, making this synthesis method an efficient way to produce 1-Hexanoylpiperidine.
Applications De Recherche Scientifique
1-Hexanoylpiperidine has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 1-Hexanoylpiperidine has an affinity for the sigma-1 receptor, which is involved in various neurological processes such as learning and memory. This makes 1-Hexanoylpiperidine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
15770-38-4 |
|---|---|
Nom du produit |
1-Hexanoylpiperidine |
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-piperidin-1-ylhexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2-10H2,1H3 |
Clé InChI |
WQQIRPPFBDVVLP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCCCC1 |
SMILES canonique |
CCCCCC(=O)N1CCCCC1 |
Autres numéros CAS |
15770-38-4 |
Synonymes |
1-Piperidino-1-hexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



